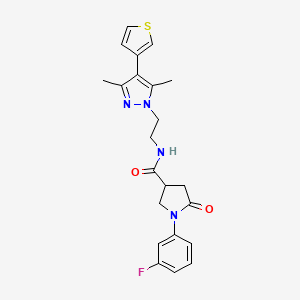![molecular formula C23H23N3O4 B2403705 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938036-90-9](/img/structure/B2403705.png)
1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound within the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions:
Formation of Intermediate Compounds: : The initial steps often include forming intermediate compounds that contribute to the furan and pyrimidine rings' structure.
Ring Closure Reactions: : Subsequent reactions involve ring closure to integrate the furan and pyrimidine rings.
Substitution Reactions: : Introduction of phenylamino and propoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, this compound's production might involve optimized reaction conditions, like elevated temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, which might modify the furan ring, leading to variations in its chemical properties.
Reduction: : Reduction reactions can alter the pyrimidine ring, impacting its interaction with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to stabilize intermediates during reactions.
Major Products Formed
Hydroxylated Derivatives: : Oxidation can yield hydroxylated derivatives with modified properties.
Dehalogenated Products: : Reduction may result in dehalogenated compounds, impacting the overall molecular activity.
Substituted Analogues: : Substitution reactions can generate a variety of analogues, each with unique characteristics based on the introduced groups.
Scientific Research Applications
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications in several scientific domains:
Chemistry
Catalysis Research: : Acts as a catalyst or ligand in various chemical transformations, improving reaction rates and selectivity.
Biology
Enzyme Inhibition Studies: : Used to study the inhibition of specific enzymes, offering insights into biochemical pathways.
Medicine
Drug Development: : Potential precursor or active component in pharmaceuticals targeting specific cellular pathways or diseases.
Industry
Material Science: : Incorporated in the development of new materials with desirable physical and chemical properties.
Mechanism of Action
This compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine rings interact with active sites, altering the conformation and activity of the target molecules. These interactions can modulate various biochemical pathways, resulting in therapeutic or functional outcomes.
Similar Compounds
1,3-Dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
6-(Phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine
Uniqueness: Compared to similar compounds, 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to the combined presence of dimethyl, phenylamino, and propoxyphenyl groups. This unique configuration imparts specific chemical properties and biological activities not found in its analogues, making it a valuable subject of study.
There you go—a deep dive into the world of this compound. Fascinating stuff, isn't it? What's your next query?
Properties
IUPAC Name |
6-anilino-1,3-dimethyl-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-29-17-12-8-9-15(14-17)18-19-21(27)25(2)23(28)26(3)22(19)30-20(18)24-16-10-6-5-7-11-16/h5-12,14,24H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABLGAAHRJSLOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)





![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
![2-[1-hydroxy-1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B2403636.png)
amine dihydrochloride](/img/new.no-structure.jpg)


